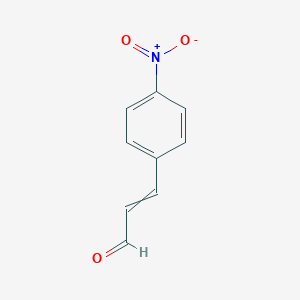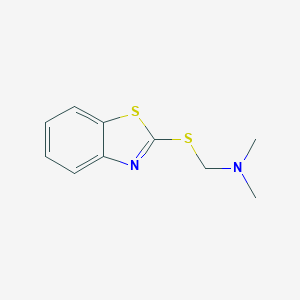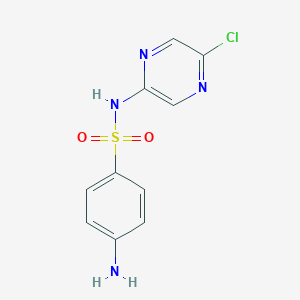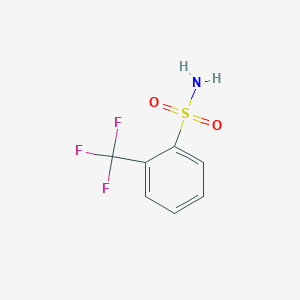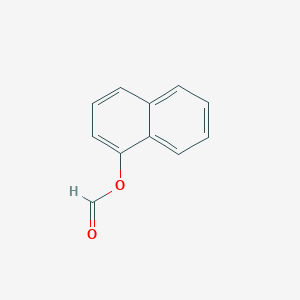
1-Naphthyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyl formate is an organic compound with the chemical formula C12H10O2. It is a colorless to pale yellow liquid that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Naphthyl formate is not well understood. However, it is believed to react with various organic compounds through a process called esterification. This reaction involves the formation of a covalent bond between the 1-Naphthyl formate molecule and the organic compound, resulting in the formation of an ester.
Biochemische Und Physiologische Effekte
1-Naphthyl formate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Naphthyl formate in laboratory experiments is its ability to react with various organic compounds, making it a versatile reagent in organic synthesis. It is also relatively easy to synthesize and has a low toxicity, making it a safe reagent to handle. However, one limitation of using 1-Naphthyl formate is its tendency to react with moisture, which can affect the yield of the reaction.
Zukünftige Richtungen
There are many potential future directions for research on 1-Naphthyl formate. One area of research could be the development of new synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential applications in the synthesis of new organic compounds with pharmaceutical or agrochemical properties. Additionally, the biochemical and physiological effects of 1-Naphthyl formate could be further studied to determine its safety and potential health benefits.
Synthesemethoden
1-Naphthyl formate can be synthesized through the reaction of naphthalene with formic acid in the presence of a catalyst. The reaction is exothermic and requires careful monitoring of temperature and pressure. The yield of the reaction can be improved by using a higher concentration of formic acid and a higher reaction temperature.
Wissenschaftliche Forschungsanwendungen
1-Naphthyl formate has been widely used in scientific research due to its ability to react with various organic compounds. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other organic compounds, such as 1-naphthol and naphthylamine.
Eigenschaften
CAS-Nummer |
1988-19-8 |
|---|---|
Produktname |
1-Naphthyl formate |
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
naphthalen-1-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
InChI-Schlüssel |
JVZGDJJGLDKFRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC=O |
Synonyme |
1-Naphthalenol,formate(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



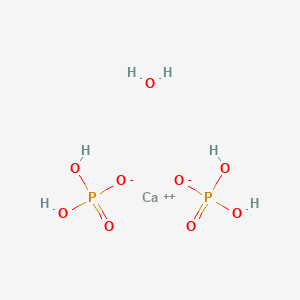
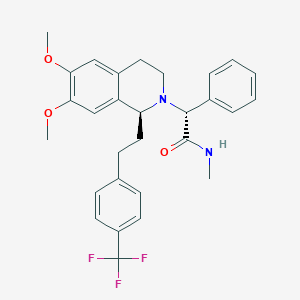
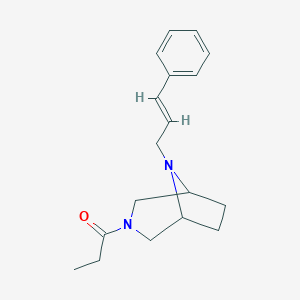
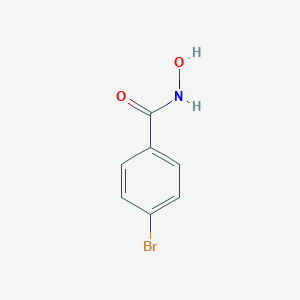
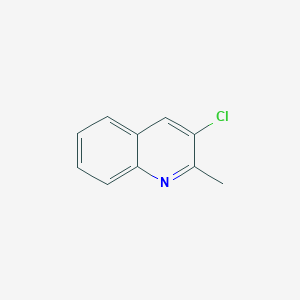
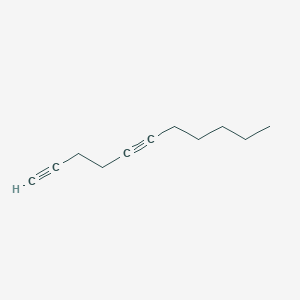
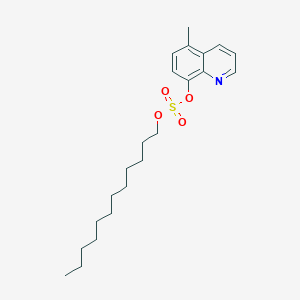
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
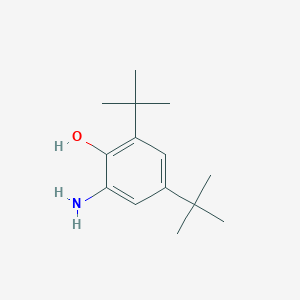
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
